molecular formula C17H18N4O2S B2769505 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 953209-89-7

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No. B2769505
CAS RN: 953209-89-7
M. Wt: 342.42
InChI Key: ILBMOKIXNNBOKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the raw materials used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanism of its reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc. These properties can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Structural Exploration

A study by Benaka Prasad et al. (2018) focused on the synthesis and structural characterization of a novel bioactive heterocycle, which is part of the broader category including compounds like "(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone." This research highlighted the antiproliferative activity of the compound and its structural confirmation through various spectral methods and X-ray diffraction studies. The molecule’s stability was attributed to inter and intra-molecular hydrogen bonds, providing a foundation for understanding its interactions at the molecular level.

Antimicrobial Activity

Another significant aspect of research on such compounds includes their antimicrobial properties. Mhaske et al. (2014) synthesized a series of derivatives by reacting 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine, showing moderate to good antimicrobial activity [Mhaske, S. H. Shelke, H. Raundal, Rahul P. Jadhav, 2014]. This research provides insights into the potential use of such compounds in combating microbial infections, leveraging their structural properties for therapeutic purposes.

Anti-mycobacterial Chemotypes

The compound's scaffold has been identified as a promising new anti-mycobacterial chemotype. Pancholia et al. (2016) designed, synthesized, and biologically evaluated a set of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones for their potential anti-tubercular activity against Mycobacterium tuberculosis. Several compounds exhibited low micromolar activity and low cytotoxicity, highlighting their potential as therapeutic agents against tuberculosis [Pancholia, Tejas M. Dhameliya, P. Shah, Pradeep S. Jadhavar, J. Sridevi, P. Yogeshwari, D. Sriram, A. Chakraborti, 2016].

Synthesis and Biological Evaluation

Further studies, such as those by Malik and Khan (2014), have focused on the design and synthesis of derivatives as sodium channel blockers and anticonvulsant agents, demonstrating the compound's versatile pharmacological potential [S. Malik, S. Khan, 2014].

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This includes studying the compound’s impact on various biological systems and its environmental impact .

Future Directions

This involves predicting or suggesting future research directions. This could be based on the current state of research on the compound .

properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-4-3-5-14-15(11)18-17(24-14)21-8-6-20(7-9-21)16(22)13-10-12(2)19-23-13/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBMOKIXNNBOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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